1-Tetradecanol

Description

Tetradecan-1-ol is a long-chain fatty alcohol that is tetradecane substituted by a hydroxy group at position 1. It has a role as a plant metabolite, a volatile oil component and a pheromone. It is a long-chain primary fatty alcohol and a tetradecanol.

1-Tetradecanol has been reported in Angelica gigas, Fusarium fujikuroi, and other organisms with data available.

RN given refers to parent cpd

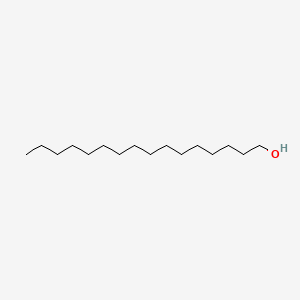

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tetradecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h15H,2-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLZKNKRTKFSKGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30O | |

| Record name | TETRADECANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9108 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

67905-32-2 (aluminum salt) | |

| Record name | Myristyl alcohol [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9026926 | |

| Record name | 1-Tetradecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9026926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tetradecanol is a colorless thick liquid (heated) with a faint alcohol odor. Solidifies and floats on water. (USCG, 1999), Liquid; Liquid, Other Solid, Dry Powder; Liquid, Liquid, Other Solid, White solid; [Merck Index], Solid | |

| Record name | TETRADECANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9108 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Tetradecanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alcohols, C12-15 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alcohols, C10-16 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alcohols, C12-16 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alcohols, C>14 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alcohols, C14-15 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Myristyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2923 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Tetradecanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011638 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

505.8 °F at 760 mmHg (USCG, 1999), 295.8 °C | |

| Record name | TETRADECANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9108 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-TETRADECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5168 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

285 °F (USCG, 1999), 140.5 °C, 285 °F (141 °C) (Open cup) | |

| Record name | TETRADECANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9108 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Myristyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2923 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-TETRADECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5168 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 1.91X10-1 mg/L at 25 °C, In water, 0.30 mg/L at 25 °C, Very soluble in ethanol, ether, acetone, benzene, chloroform, Soluble in ether, slightly soluble in alcohol | |

| Record name | 1-TETRADECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5168 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.824 at 100.4 °F (USCG, 1999) - Less dense than water; will float, 0.823 at 40 °C, Bulk density = 7.0 lb/gal; specific gravity: 0.8355 at 20 °C/20 °C, Density: 0.8236 g/cu cm at 38 °C | |

| Record name | TETRADECANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9108 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-TETRADECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5168 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

7.39 (Air = 1) | |

| Record name | 1-TETRADECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5168 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00011 [mmHg], 1.1X10-4 mm Hg at 25 °C | |

| Record name | Myristyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2923 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-TETRADECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5168 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White solid, White crystals, Leaflets | |

CAS No. |

112-72-1, 67762-30-5, 67762-41-8, 68002-95-9, 68333-80-2, 68855-56-1, 71750-71-5, 75782-87-5, 63393-82-8, 27196-00-5 | |

| Record name | TETRADECANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9108 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Tetradecanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Myristyl alcohol [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alcohols, C14-18 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067762305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alcohols, C10-16 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067762418 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alcohols, C14-22 and C16-22-unsatd. | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068002959 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alcohols, C14-16 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068333802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C12-16 Alcohols | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068855561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alcohols, C>14 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071750715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alcohols, C14-15 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075782875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-TETRADECANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8549 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Tetradecanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alcohols, C12-15 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alcohols, C10-16 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alcohols, C12-16 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alcohols, C>14 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alcohols, C14-15 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetradecanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alcohols, C14-22 and C16-22-unsatd. | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Tetradecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9026926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Alcohols, C14-15 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.660 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Alcohols, C12-16 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.881 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetradecanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.637 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Alcohols, C14-22 and C16-22-unsatd. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.897 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Alcohols, C>14 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.055 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetradecanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.911 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Alcohols, C12-15 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.271 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Alcohols, C10-16 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.908 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MYRISTYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V42034O9PU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-TETRADECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5168 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tetradecanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011638 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

99.7 °F (USCG, 1999), 37.7 °C, Liquid Molar Volume = 0.2604 cu m/kmol (determined at the triple point); IG Heat of Formation = -4.8409X10+8 J/kmol; Heat of Fusion at Melting Point = 4.9510X10+7 J/kmol (determined for the beta form), 39.5 °C | |

| Record name | TETRADECANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9108 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-TETRADECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5168 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tetradecanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011638 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

1-Tetradecanol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Tetradecanol, also known as myristyl alcohol, is a straight-chain saturated fatty alcohol with the molecular formula C14H30O.[1][2] It is a white, waxy solid at room temperature with a faint odor.[3][4] This document provides an in-depth overview of the chemical and physical properties of this compound, intended for use by professionals in research, scientific, and drug development fields.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the tables below. These properties are crucial for understanding its behavior in various experimental and formulation settings.

General Properties

| Property | Value | Reference |

| Synonyms | Myristyl alcohol, Tetradecyl alcohol, n-Tetradecanol | [5][6] |

| Molecular Formula | C14H30O | [2] |

| Molecular Weight | 214.39 g/mol | [5] |

| CAS Number | 112-72-1 | [5] |

| Appearance | White waxy solid | [2][3] |

Physical Properties

| Property | Value | Reference |

| Melting Point | 38 °C (100 °F; 311 K) | [2] |

| Boiling Point | >260 °C | [2] |

| Density | 0.824 g/cm³ | [2] |

| Vapor Pressure | <1 hPa (20 °C) | |

| Flash Point | 145 °C (293 °F) | |

| Autoignition Temperature | 240 °C | |

| Refractive Index | 1.4358 at 50 °C | [5] |

Solubility

| Solvent | Solubility | Reference |

| Water | Practically insoluble | [1][2] |

| Diethyl Ether | Soluble | [1][2] |

| Ethanol | Slightly soluble | [1][2] |

Experimental Protocols

The determination of the physical and chemical properties of substances like this compound is guided by standardized experimental protocols to ensure accuracy and reproducibility. The Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals are internationally recognized standards for this purpose.[1][3][7][8][9]

Below is a summary of the relevant OECD guidelines for determining the key properties of this compound:

| Property | OECD Guideline | Brief Description of Methodology |

| Melting Point | OECD 102 | Describes methods for determining the melting temperature of a substance, including the capillary method, hot stage apparatus, and differential scanning calorimetry (DSC). |

| Boiling Point | OECD 103 | Details methods for determining the boiling temperature, such as the ebulliometer method, dynamic method, and distillation method. |

| Density | OECD 109 | Provides methods for determining the density of liquids and solids, including the oscillating densitometer method and the pycnometer method. |

| Vapor Pressure | OECD 104 | Outlines methods for determining vapor pressure, such as the dynamic method, static method, and effusion method. |

| Water Solubility | OECD 105 | Describes methods for determining the solubility of substances in water, including the column elution method and the flask method. |

| Partition Coefficient (n-octanol/water) | OECD 107, 117, 123 | Details the shake-flask method, HPLC method, and pH-metric method for determining the n-octanol/water partition coefficient, a key indicator of a substance's hydrophobicity. |

For detailed experimental procedures, researchers should refer to the specific OECD guideline documents.

Biological Role and Synthesis

This compound is a naturally occurring fatty alcohol found in various plants, such as nutmeg (Myristica fragrans).[2] In biological systems, it plays a role as a metabolite and is a component of some volatile oils.[5] It is also a known precursor in the biosynthesis of certain insect pheromones.[5]

The general biosynthetic pathway for fatty alcohols like this compound starts from acetyl-CoA and proceeds through fatty acid synthesis to produce a C14 acyl-CoA (myristoyl-CoA). This is then reduced to the corresponding alcohol. In some insects, this alcohol can be a direct precursor to pheromone components.

Below is a simplified representation of a fatty alcohol biosynthesis pathway.

References

- 1. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 4. This compound | 112-72-1 [chemicalbook.com]

- 5. This compound | C14H30O | CID 8209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. oecd.org [oecd.org]

- 8. OECD Guidelines for the Testing of Chemicals: Physical-chemical properties | ENvironmental inFOrmation [enfo.hu]

- 9. oecd.org [oecd.org]

An In-depth Technical Guide to the Solubility of 1-Tetradecanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-tetradecanol, a long-chain fatty alcohol, in various organic solvents. Understanding the solubility characteristics of this compound is crucial for its application in diverse fields, including pharmaceuticals, cosmetics, and materials science. This document presents available quantitative solubility data, details a standard experimental protocol for solubility determination, and provides a visual representation of the experimental workflow.

Introduction to this compound

This compound, also known as myristyl alcohol, is a straight-chain saturated fatty alcohol with the chemical formula CH₃(CH₂)₁₂CH₂OH. It is a white, waxy solid at room temperature and is practically insoluble in water.[1][2] However, it exhibits varying degrees of solubility in organic solvents, a property that is critical for its formulation and application. Qualitatively, it has been described as soluble in diethyl ether and slightly soluble in ethanol.[1][2] More broadly, it is considered very soluble in ethanol, ether, acetone, benzene, and chloroform.

Quantitative Solubility Data

The following tables summarize the available quantitative data on the solubility of this compound in various organic solvents. The data is presented to facilitate easy comparison for formulation and research purposes.

Table 1: Solubility of this compound in Acetonitrile

| Temperature (K) | Mole Fraction (x₁) | Mass Fraction (w₁) |

| 283.15 | 0.018 | 0.086 |

| 293.15 | 0.034 | 0.155 |

| 303.15 | 0.066 | 0.272 |

| 313.15 | 0.142 | 0.469 |

| 321.4 | 0.840 (Critical Solution Composition) | - |

Data sourced from the IUPAC-NIST Solubility Database.

Table 2: Qualitative and Semi-Quantitative Solubility of this compound in Various Organic Solvents at Ambient Temperature

| Solvent | Classification | Reported Value |

| Chloroform | Soluble | 10% |

| Dimethyl Sulfoxide (DMSO) | Soluble | 100 mg/mL |

| Diethyl Ether | Soluble | - |

| Ethanol | Slightly Soluble / Very Soluble | - |

| Acetone | Very Soluble | - |

| Benzene | Very Soluble | - |

Note: The term "Very Soluble" is a qualitative description and does not imply specific quantitative values. The solubility in ethanol is described with some contradiction in the literature, highlighting the need for precise experimental determination.

Experimental Protocol for Solubility Determination

A reliable and widely used method for determining the equilibrium solubility of a solid compound in a liquid solvent is the isothermal shake-flask method . This method involves saturating a solvent with the solute at a constant temperature and then quantifying the concentration of the solute in the saturated solution.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Thermostatic shaker or water bath with agitation capabilities

-

Calibrated thermometer

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Vials with screw caps

-

Pipettes and volumetric flasks

-

Analytical instrument for quantification (e.g., gas chromatograph with a flame ionization detector (GC-FID), UV-Vis spectrophotometer, or high-performance liquid chromatograph (HPLC))

Procedure

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of vials containing a known volume of the desired organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to the desired temperature.

-

Agitate the mixtures for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of this compound in the solution remains constant.

-

-

Phase Separation:

-

Once equilibrium is achieved, allow the vials to rest in the thermostatic bath for a period (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a pre-warmed syringe to avoid precipitation of the solute due to temperature changes.

-

Immediately filter the sample through a syringe filter into a clean vial. The filter should also be pre-warmed to the experimental temperature if possible.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted solution using a pre-calibrated analytical method (e.g., GC-FID, HPLC, or UV-Vis spectroscopy) to determine the concentration of this compound.

-

Perform multiple independent measurements for each solvent and temperature to ensure the reproducibility of the results.

-

-

Data Analysis:

-

Calculate the solubility of this compound in the solvent at the given temperature. The solubility can be expressed in various units, such as grams per 100 g of solvent ( g/100g ), grams per 100 mL of solvent (g/100mL), or mole fraction.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility using the isothermal shake-flask method.

Caption: Experimental Workflow for Solubility Determination.

Conclusion

This technical guide has presented the available quantitative and qualitative solubility data for this compound in a range of organic solvents. A detailed experimental protocol based on the isothermal shake-flask method has been provided to enable researchers to perform accurate and reproducible solubility measurements. The provided workflow diagram offers a clear visual guide to the experimental process. The collated information serves as a valuable resource for scientists and professionals in drug development and other fields where the formulation and application of this compound are of interest. Further research is warranted to expand the quantitative solubility database for this compound in a wider array of solvents and across a broader range of temperatures.

References

1-tetradecanol melting point and boiling point

An In-Depth Technical Guide to the Physicochemical Properties of 1-Tetradecanol: Melting and Boiling Points

Introduction

This compound, also known as myristyl alcohol, is a straight-chain saturated fatty alcohol with the molecular formula CH₃(CH₂)₁₂CH₂OH.[1] It presents as a white, waxy solid and is practically insoluble in water, soluble in diethyl ether, and slightly soluble in ethanol.[1] This compound is a versatile ingredient in the cosmetics industry, valued for its emollient properties in formulations like cold creams.[1][2] It also serves as an intermediate in the chemical synthesis of other products, such as surfactants.[1] Understanding its physical properties, particularly its melting and boiling points, is crucial for its application in research, drug development, and various industrial processes.

Data Presentation: Physicochemical Properties

The melting and boiling points of this compound have been reported across various scientific databases and chemical suppliers. The following tables summarize these key quantitative data for easy comparison.

Table 1: Reported Melting Points of this compound

| Melting Point (°C) | Melting Point (°F) | Source(s) |

| 38 | 100 | Wikipedia[1], chemeurope.com[2] |

| 37.7 | 99.7 | PubChem (from USCG, 1999; Haynes, W.M. (ed.))[3] |

| 39.5 | - | PubChem (from Human Metabolome Database)[3] |

| 35-39 | - | Sigma-Aldrich, Ataman Kimya[4] |

| 39-41 | - | Taylor & Francis[5] |

| 38.0 to 41.0 | - | Tokyo Chemical Industry Co., Ltd. |

| 36-37 | - | Brainly[6] |

| 38-39 | - | Brainly[7] |

| 38-40 | - | SweetStudy[8] |

Table 2: Reported Boiling Points of this compound

| Boiling Point (°C) | Boiling Point (°F) | Pressure (mmHg) | Source(s) |

| >260 | - | 760 | Wikipedia[1], chemeurope.com[2] |

| 263.2 | 505.8 | 760 | PubChem (from USCG, 1999)[3] |

| 295.8 | - | - | PubChem[3] |

| 289 | - | 760 | Sigma-Aldrich (lit.), Ataman Kimya (lit.)[4] |

| >220 | - | - | Taylor & Francis[5] |

| 173 | - | 20 | Tokyo Chemical Industry Co., Ltd. |

Experimental Protocols

The determination of melting and boiling points is a fundamental procedure in chemical analysis to characterize a substance and assess its purity. Standardized methods, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), are widely accepted.[9]

Melting Point Determination (OECD Guideline 102)

The OECD Guideline 102 for testing chemicals describes several methods for determining the melting point. A common and straightforward technique is the capillary method.

Principle: A small, finely powdered sample of the substance is packed into a capillary tube and heated in a controlled manner. The temperatures at which melting begins and is complete are recorded. For a pure substance, the melting range should be narrow.

Apparatus:

-

Melting point apparatus with a heating block or bath

-

Calibrated thermometer or other temperature sensing device

-

Glass capillary tubes, sealed at one end

Procedure:

-

Sample Preparation: A small amount of this compound is carefully introduced and packed into the bottom of a capillary tube.

-

Heating: The capillary tube is placed in the heating block of the melting point apparatus.

-

Observation: The sample is heated at a steady, slow rate.

-

Data Recording: The temperature is recorded at the first sign of liquid formation and again when the entire sample has melted into a clear liquid.[6] This range is reported as the melting point.

Boiling Point Determination (OECD Guideline 103)

The OECD Guideline 103 provides several methods for determining the boiling point of a liquid, which is the temperature at which its vapor pressure equals the atmospheric pressure.[10][11][12] Methods include ebulliometry, dynamic methods, and distillation methods.[10][11] A common laboratory setup involves distillation.

Principle: The liquid is heated to its boiling point, and the temperature of the vapor in equilibrium with the boiling liquid is measured.

Apparatus:

-

Distillation flask (e.g., a round-bottom flask)

-

Condenser

-

Calibrated thermometer

-

Heating source (e.g., heating mantle)

-

Receiving flask

Procedure:

-

Setup: The this compound is placed in the distillation flask. The thermometer is positioned so that the top of the bulb is level with the side arm of the flask leading to the condenser.

-

Heating: The flask is gently heated.

-

Equilibrium: As the liquid boils, the vapor rises and surrounds the thermometer bulb. The temperature will stabilize at the boiling point.

-

Data Recording: The constant temperature at which the liquid boils and the vapor condenses is recorded as the boiling point.[13] It's important to note that the boiling point is pressure-dependent; therefore, the atmospheric pressure at the time of the measurement should also be recorded.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the experimental determination of the melting point and boiling point of a substance like this compound.

Caption: Experimental workflow for determining the melting point of this compound.

Caption: General experimental workflow for determining the boiling point.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound [chemeurope.com]

- 3. This compound | C14H30O | CID 8209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound (MYRISTIC ALCOHOL) - Ataman Kimya [atamanchemicals.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. brainly.com [brainly.com]

- 7. brainly.com [brainly.com]

- 8. sweetstudy.com [sweetstudy.com]

- 9. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 10. laboratuar.com [laboratuar.com]

- 11. oecd.org [oecd.org]

- 12. oecd.org [oecd.org]

- 13. m.youtube.com [m.youtube.com]

natural sources of 1-tetradecanol

An In-depth Technical Guide to the Natural Sources of 1-Tetradecanol

Introduction

This compound, a straight-chain saturated fatty alcohol commonly known as myristyl alcohol, is a versatile compound with applications in the cosmetic, pharmaceutical, and chemical industries. Its emollient and surfactant properties make it a valuable ingredient in a wide range of products. While synthetic routes to this compound exist, there is growing interest in its isolation from natural sources due to consumer demand for bio-based products and the potential for sustainable production. This technical guide provides a comprehensive overview of the , methods for its extraction and quantification, and its biosynthetic origins.

Natural Occurrence of this compound

This compound is found in a variety of natural sources, including plants, microorganisms, and as a component of insect pheromones. Its natural occurrence is primarily as a constituent of waxes, essential oils, and as a metabolic intermediate.

Plant Sources

The most significant plant sources of this compound are oil-rich seeds and nuts.

-

Nutmeg (Myristica fragrans) : The essential oil of nutmeg is a well-documented source of myristyl alcohol. The concentration of this compound in nutmeg essential oil can vary depending on the geographical origin, extraction method, and processing of the nutmeg seeds.

-

Coconut Oil (Cocos nucifera) : Coconut oil contains a significant proportion of myristic acid, a precursor to this compound. While the majority of myristic acid is present as triglycerides, the unsaponifiable matter of coconut oil contains free fatty alcohols, including this compound.

-

Palm Kernel Oil (Elaeis guineensis) : Similar to coconut oil, palm kernel oil is rich in myristic acid. The unsaponifiable fraction of palm kernel oil is a potential source of natural this compound.

Microbial Sources

Several microorganisms have been identified to produce this compound as a metabolic product.

-

Photorhabdus luminescens : This symbiotic bacterium, found in entomopathogenic nematodes, produces this compound as a secondary metabolite.

-

Other Bacteria : Various other bacterial species are known to synthesize fatty alcohols as part of their lipid metabolism.

Other Natural Sources

This compound has also been identified as a component of insect pheromones, playing a role in chemical communication.

Data Presentation: this compound Content in Natural Sources

Precise quantitative data for free this compound in many natural sources is limited, as analysis often focuses on the parent fatty acids. The following table summarizes available data and estimates.

| Natural Source | Part Used | Compound Measured | Concentration Range | Reference |

| Nutmeg (Myristica fragrans) | Seed Essential Oil | This compound | Not explicitly quantified in reviewed literature, but present as a minor component. | |

| Coconut Oil (Cocos nucifera) | Kernel | Myristic Acid (precursor) | 16-21% of total fatty acids | |

| Palm Kernel Oil (Elaeis guineensis) | Kernel | Myristic Acid (precursor) | 14-18% of total fatty acids | |

| Photorhabdus luminescens | Culture Supernatant | This compound | Identified, but not quantified in the reviewed study. |

Note: The concentration of free this compound in coconut and palm kernel oil is expected to be a small fraction of the total myristic acid content and would be found in the unsaponifiable matter.

Experimental Protocols

The extraction and quantification of this compound from natural sources typically involve several key steps, from initial extraction to final analysis.

Extraction of this compound from Plant Oils

Objective: To isolate the unsaponifiable matter containing free fatty alcohols from coconut or palm kernel oil.

Methodology:

-

Saponification: A known quantity of the oil is refluxed with an excess of alcoholic potassium hydroxide (e.g., 0.5 M KOH in 95% ethanol) for 1-2 hours to hydrolyze the triglycerides into glycerol and fatty acid salts (soap).

-

Extraction of Unsaponifiables: The reaction mixture is cooled and diluted with water. The unsaponifiable matter, which includes free fatty alcohols, sterols, and hydrocarbons, is then extracted with a non-polar solvent such as diethyl ether or hexane in a separatory funnel. The extraction is typically repeated several times to ensure complete recovery.

-

Washing and Drying: The combined organic extracts are washed with water to remove any remaining soap and alkali. The solvent is then dried over an anhydrous salt (e.g., sodium sulfate) and evaporated to yield the unsaponifiable fraction.

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify this compound in the extracted unsaponifiable matter or essential oil.

Methodology:

-

Derivatization (Optional but Recommended): To improve the volatility and chromatographic behavior of the fatty alcohols, they are often derivatized to their trimethylsilyl (TMS) ethers. This is achieved by reacting the extract with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS) in a suitable solvent (e.g., pyridine or acetonitrile) at a slightly elevated temperature (e.g., 60-70°C) for about 30 minutes.

-

GC-MS Analysis:

-

Injection: A small volume (e.g., 1 µL) of the derivatized or underivatized sample is injected into the GC-MS system.

-

Gas Chromatograph Conditions:

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms) is typically used.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A temperature gradient is employed to separate the components of the mixture. A typical program might start at a lower temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 280°C), and hold for a period to ensure elution of all compounds.

-

-

Mass Spectrometer Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Range: A scan range of m/z 40-500 is generally sufficient to capture the characteristic fragment ions of this compound and its TMS derivative.

-

-

-

Identification and Quantification:

-

Identification: this compound is identified by comparing its retention time and mass spectrum with that of an authentic standard. The mass spectrum of this compound shows characteristic fragment ions.

-

Quantification: An internal standard (e.g., a fatty alcohol of a different chain length not present in the sample) is added to the sample prior to analysis. A calibration curve is constructed using known concentrations of this compound and the internal standard. The concentration of this compound in the sample is then determined by comparing its peak area to that of the internal standard against the calibration curve.

-

Mandatory Visualization

Biosynthetic Pathway of this compound

The biosynthesis of this compound is an extension of the fatty acid synthesis pathway. It begins with the formation of myristoyl-ACP, which is then converted to myristoyl-CoA. Myristoyl-CoA can then be reduced to this compound.

Caption: Biosynthesis of this compound from Acetyl-CoA and Malonyl-CoA.

Experimental Workflow for this compound Analysis

The following diagram illustrates the general workflow for the extraction and analysis of this compound from a natural oil sample.

Caption: Workflow for the analysis of this compound from natural oils.

Conclusion

This compound is a naturally occurring fatty alcohol with significant industrial importance. Its primary natural sources are plant-based oils rich in myristic acid, such as coconut and palm kernel oil, as well as the essential oil of nutmeg. Certain microorganisms also produce this compound. The extraction and quantification of this compound from these sources can be reliably achieved through a combination of saponification, liquid-liquid extraction, and GC-MS analysis. Further research is warranted to explore and optimize the production of this compound from microbial sources, which could offer a more controlled and potentially sustainable supply chain. The biosynthetic pathway, originating from fatty acid metabolism, presents opportunities for metabolic engineering to enhance the yield of this compound in microbial systems. This guide provides a foundational understanding for researchers and professionals in drug development and related fields to explore and utilize natural this compound.

An In-depth Technical Guide to the Safety Data Sheet of 1-Tetradecanol

This guide provides a comprehensive overview of the safety, handling, and toxicological information for 1-tetradecanol, also known as myristyl alcohol. The information is compiled from various Safety Data Sheets (SDS) and is intended for researchers, scientists, and professionals in drug development.

Product Identification and Properties

This compound is a straight-chain saturated fatty alcohol with the molecular formula C14H30O.[1] It is a white, waxy solid at room temperature and is practically insoluble in water but soluble in organic solvents like diethyl ether and slightly soluble in ethanol.[1][2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C14H30O | [3] |

| Molar Mass | 214.39 g/mol | [2] |

| Appearance | White crystalline powder/waxy solid | [2][4] |

| Odor | Faint alcohol odor | [5] |

| Melting Point | 38 °C (100 °F; 311 K) | [2] |

| Boiling Point | >260 °C | [2] |

| Flash Point | 155 °C (closed cup) | [6] |

| Density | 0.824 g/cm³ | [2] |

| Vapor Pressure | <1 hPa (20 °C) | [7] |

| Water Solubility | 1.3 mg/L at 23 °C | [6] |

| log Pow | 5.5 | [6] |

| Autoignition Temperature | 254 °C | [4] |

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are serious eye irritation and toxicity to aquatic life.[8][9]

Table 2: GHS Classification of this compound

| Hazard Class | Hazard Category | Signal Word | Hazard Statement |

| Serious Eye Damage/Eye Irritation | Category 2A | Warning | H319: Causes serious eye irritation[8][10] |

| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 | Warning | H400: Very toxic to aquatic life[3] |

| Hazardous to the Aquatic Environment, Long-term Hazard | Category 1 | Warning | H410: Very toxic to aquatic life with long lasting effects[3][9] |

The logical process for GHS classification and labeling based on the identified hazards is illustrated in the diagram below.

Caption: GHS Classification and Labeling Logic for this compound.

Toxicological Information

This compound exhibits low acute toxicity via oral, dermal, and inhalation routes. However, it is a moderate skin irritant and a serious eye irritant.

Table 3: Summary of Toxicological Data for this compound

| Endpoint | Species | Route | Value | Source |

| Acute Toxicity | ||||

| LD50 | Rat | Oral | > 5000 mg/kg | [2] |

| LD50 | Rabbit | Dermal | > 2600 mg/kg | [4] |

| LC50 | Rat | Inhalation | > 1.5 mg/L air | [6] |

| Skin Irritation | Human | Dermal | Moderate irritant (75 mg/3d) | [4] |

| Eye Irritation | Rabbit | Ocular | Mild irritant (500 mg) | [4] |

Ecological Information

This compound is very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[9]

Table 4: Ecotoxicity Data for this compound

| Test | Species | Endpoint | Value | Exposure Time | Source |

| Toxicity to fish | Oncorhynchus mykiss (Rainbow trout) | LC50 | > 1 mg/L | 96 h | [6] |

| Toxicity to daphnia | Daphnia magna | EC50 | 3.2 mg/L | 48 h | [6] |

| Toxicity to algae | Desmodesmus subspicatus | EL50 | > 10 mg/L | 96 h | [6] |

Experimental Protocols and Safe Handling

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[9]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[9]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[8][9]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water.[9]

-

Handling: Avoid contact with skin, eyes, and clothing.[9] Use only with adequate ventilation and minimize dust generation.[9] Keep away from sources of ignition.[9]

-

Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area.[9] Keep away from incompatible substances such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[4]

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[3]

-

Skin Protection: Wear protective gloves and clothing to prevent skin exposure.[8]

-

Respiratory Protection: If exposure limits are exceeded, use a suitable respirator.[3]

The workflow for safe handling and emergency response is depicted in the following diagram.

Caption: Workflow for Safe Handling and Emergency Procedures for this compound.

Fire and Explosion Hazard Data

This compound is a combustible solid but does not easily propagate flame.[4] Dusts may form an explosive mixture with air.[4]

Table 5: Fire and Explosion Hazard Data

| Property | Value | Source |

| Flash Point | 155 °C | [6] |

| Suitable Extinguishing Media | Water spray, dry chemical, carbon dioxide, alcohol-resistant foam | [9][11] |

| Unsuitable Extinguishing Media | Heavy water stream | [10] |

| Hazardous Combustion Products | Carbon monoxide (CO), Carbon dioxide (CO2) | [4] |

Disposal Considerations

Waste must be disposed of in accordance with local, state, and federal regulations.[4] This material and its container must be disposed of as hazardous waste.[4] Avoid release to the environment.[9]

References

- 1. This compound (MYRISTIC ALCOHOL) - Ataman Kimya [atamanchemicals.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound|112-72-1|MSDS [dcchemicals.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. This compound | C14H30O | CID 8209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. Cas 112-72-1,this compound | lookchem [lookchem.com]

- 8. fishersci.com [fishersci.com]

- 9. sds.metasci.ca [sds.metasci.ca]

- 10. lobachemie.com [lobachemie.com]

- 11. Myristyl Alcohol or this compound USP NF Grade Manufacturers, SDS [mubychem.com]

In-Depth Technical Guide: Toxicological Profile of 1-Tetradecanol in Cell Cultures

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Tetradecanol, also known as myristyl alcohol, is a straight-chain saturated fatty alcohol with the chemical formula CH3(CH2)12CH2OH. It is a white, waxy solid at room temperature and is utilized in various industrial applications, including as an ingredient in cosmetics and as a chemical intermediate.[1] This technical guide provides a comprehensive overview of the current toxicological data of this compound in in vitro cell culture systems. The information is intended to support researchers, scientists, and drug development professionals in evaluating its potential biological effects.

Quantitative Toxicological Data

The in vitro cytotoxicity of this compound has been evaluated in a limited number of cell lines. The available data indicates a cell-type-specific response.

| Cell Line | Assay | Concentration | Effect | Reference |

| EL-4 (murine T-lymphoma) | Growth Inhibition | 30 µM | Reduced cell growth | [2] |

| Murine CD4+ T cells | Growth Inhibition | 30 µM | Reduced cell growth | [2] |

| AGS (human gastric adenocarcinoma) | MTT Assay | Up to 300 µM | No cytotoxic effects observed | [3] |

Key Experimental Protocols

Cell Viability and Growth Assays

1. T-Cell Proliferation Assay (Based on the study of this compound in EL-4 T-cells)

This protocol is adapted from methodologies typically used to assess T-cell proliferation and the effects of compounds on this process.

a. Cell Culture and Treatment:

-

EL-4 T-lymphoma cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well.

-

This compound, dissolved in a suitable solvent (e.g., DMSO), is added to the cell cultures at various concentrations. A vehicle control (solvent only) is run in parallel.

b. Stimulation:

-

To induce T-cell activation and proliferation, cells are stimulated with phorbol 12-myristate 13-acetate (PMA) at a final concentration of 50 ng/mL and ionomycin at 500 ng/mL.[2]

-

For primary murine CD4+ T cells, stimulation is achieved using plate-bound anti-CD3 (1 µg/mL) and soluble anti-CD28 (1 µg/mL) antibodies.[2]

c. Proliferation Assessment (e.g., using a dye dilution assay like CFSE):

-

Prior to stimulation, cells are labeled with 5,6-carboxyfluorescein diacetate succinimidyl ester (CFSE).

-

After a defined incubation period (e.g., 72 hours), cells are harvested.

-